molecular formula C17H22N2OS2 B11341441 N-[4,5-Dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-thiophenecarboxamide CAS No. 1020718-70-0

N-[4,5-Dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-thiophenecarboxamide

Cat. No.: B11341441
CAS No.: 1020718-70-0
M. Wt: 334.5 g/mol
InChI Key: VQQUNXDGNZDWMF-UHFFFAOYSA-N
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Description

N-{4,5-DIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound featuring a thiophene ring system substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-DIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the functionalization of thiophene rings followed by the introduction of the piperidine moiety. Key steps may include:

    Thiophene Functionalization: Starting with thiophene, methyl groups are introduced at the 4 and 5 positions through Friedel-Crafts alkylation.

    Piperidine Introduction: The piperidine ring is attached via a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group.

    Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-DIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene rings or the piperidine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4,5-DIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{4,5-DIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene rings may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3,4-ethylenedioxythiophene (EDOT) share the thiophene core structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N-methylpiperidine have similar piperidine moieties.

Uniqueness

N-{4,5-DIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the thiophene and piperidine structures, which imparts distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials applications that are not possible with simpler thiophene or piperidine derivatives.

Properties

CAS No.

1020718-70-0

Molecular Formula

C17H22N2OS2

Molecular Weight

334.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H22N2OS2/c1-12-13(2)22-17(18-16(20)15-7-6-10-21-15)14(12)11-19-8-4-3-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20)

InChI Key

VQQUNXDGNZDWMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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